molecular formula C19H16N2O4S B2879213 Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate CAS No. 477501-98-7

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate

Cat. No.: B2879213
CAS No.: 477501-98-7
M. Wt: 368.41
InChI Key: DIRWQZKTZPQSHR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized to form the benzofuran ring .

The next step involves the introduction of the thioureido group. This can be achieved by reacting the benzofuran derivative with benzoyl isothiocyanate under mild conditions. The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The thioureido group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(benzoylcarbamothioylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-2-24-18(23)16-15(13-10-6-7-11-14(13)25-16)20-19(26)21-17(22)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRWQZKTZPQSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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